molecular formula C11H15F2O3P B2987335 Diethyl 3,4-difluorobenzylphosphonate CAS No. 451455-95-1

Diethyl 3,4-difluorobenzylphosphonate

Cat. No.: B2987335
CAS No.: 451455-95-1
M. Wt: 264.209
InChI Key: VYGFPQWSAJPWSN-UHFFFAOYSA-N
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Description

Diethyl 3,4-difluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15F2O3P. It is characterized by the presence of a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, and a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 3,4-difluorobenzylphosphonate can be synthesized through a multi-step reaction process. One common method involves the reaction of triethyl phosphite with 3,4-difluorobenzyl bromide. The reaction is typically carried out at elevated temperatures (around 110°C) for an extended period (e.g., 20 hours). After the reaction, the product is purified to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,4-difluorobenzylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylphosphonates, while oxidation and reduction reactions can produce different phosphorus oxides or reduced phosphorus compounds .

Scientific Research Applications

Diethyl 3,4-difluorobenzylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3,4-difluorobenzylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 3,4-difluorobenzylphosphonate is unique due to the presence of fluorine atoms, which enhance its reactivity and potential biological activity. The fluorine atoms can influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGFPQWSAJPWSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=C(C=C1)F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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